molecular formula C22H28N4O3S2 B2467916 3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-91-1

3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2467916
M. Wt: 460.61
InChI Key: PMNFKGNTEIUAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H28N4O3S2 and its molecular weight is 460.61. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has led to the synthesis of novel thieno[3,2-d]pyrimidine derivatives, demonstrating significant antitumor activities. A study explored the synthesis and antitumor evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds were found to exhibit potent anticancer activity, comparable to that of doxorubicin, on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Certain compounds showed marked growth inhibition, emphasizing the potential therapeutic applications of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis and Biological Evaluation

Another significant application involves the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. This research demonstrated that the structure-activity relationship (SAR) of these compounds is crucial for their cytotoxic and 5-lipoxygenase inhibition activities. It highlights the therapeutic potential of these derivatives in cancer treatment and their role in addressing inflammatory conditions (Rahmouni et al., 2016).

Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showcased a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This study presented a simple and efficient method for synthesizing these derivatives, highlighting their potential in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Antibacterial Activity

Studies on aminopyrazoles have also contributed to the development of novel antibacterial agents. Novel pyrazolo[1,5-a]pyrimidines were synthesized and tested for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds showed promise in the development of new antibacterial drugs, further emphasizing the versatility of thieno[3,2-d]pyrimidin-4-one derivatives in combating infectious diseases (El-Gaby et al., 2000).

properties

IUPAC Name

3-(2-methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S2/c1-16-14-18-20(31-16)21(28)26(12-13-29-2)22(23-18)30-15-19(27)25-10-8-24(9-11-25)17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNFKGNTEIUAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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